molecular formula C14H11NO4 B11702536 4-Nitrobenzoic acid, 3-methylphenyl ester CAS No. 7506-49-2

4-Nitrobenzoic acid, 3-methylphenyl ester

Cat. No.: B11702536
CAS No.: 7506-49-2
M. Wt: 257.24 g/mol
InChI Key: WIBCITOJDNRTAD-UHFFFAOYSA-N
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Description

3-Methylphenyl 4-nitrobenzoate: is an organic compound with the molecular formula C14H11NO4 . It is a type of ester formed from the reaction between 3-methylphenol and 4-nitrobenzoic acid. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methylphenyl 4-nitrobenzoate typically involves the esterification reaction between 3-methylphenol and 4-nitrobenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of 3-methylphenyl 4-nitrobenzoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the optimal reaction conditions and improving the yield of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methylphenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-methylphenyl 4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester bond can be hydrolyzed under enzymatic conditions. These interactions can lead to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

  • 4-Methylphenyl 3-nitrobenzoate
  • 3-Methylphenyl 3-nitrobenzoate
  • 4-Methylphenyl 4-nitrobenzoate

Comparison: 3-Methylphenyl 4-nitrobenzoate is unique due to the specific positioning of the methyl and nitro groups on the aromatic rings. This positioning can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications .

Properties

CAS No.

7506-49-2

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

(3-methylphenyl) 4-nitrobenzoate

InChI

InChI=1S/C14H11NO4/c1-10-3-2-4-13(9-10)19-14(16)11-5-7-12(8-6-11)15(17)18/h2-9H,1H3

InChI Key

WIBCITOJDNRTAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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